5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both imidazole and pyrrole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrrole moieties in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of an imidazole derivative with a pyrrole-2-carbaldehyde precursor. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated pyrrole-2-carbaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-methanol.
Substitution: Various alkylated imidazole derivatives.
Scientific Research Applications
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions in enzymes, disrupting their normal function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the imidazole ring attached at a different position.
Uniqueness
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and two different heterocyclic rings. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-9-2-1-8(11-9)5-12-4-3-10-7-12/h1-4,6-7,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYMQLUDNFTXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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